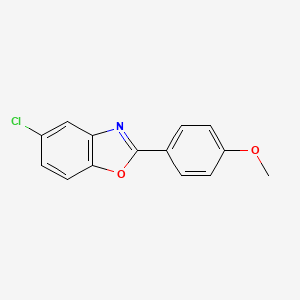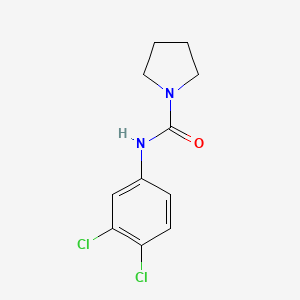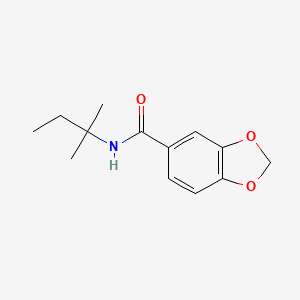
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide, also known as UMB 68, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. UMB 68 is a benzodioxole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 acts as a positive allosteric modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. The sigma-1 receptor is also involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 binding to the sigma-1 receptor results in the modulation of these processes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, the inhibition of tumor growth, and the reduction of blood pressure. N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 also has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68, including the development of more potent and selective sigma-1 receptor modulators, the investigation of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 as a potential treatment for neurodegenerative diseases, and the exploration of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 as a potential treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 and to investigate its potential side effects and toxicity.
Synthesemethoden
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with 1,1-dimethylpropylamine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as an anti-cancer agent and for its ability to inhibit tumor growth. In cardiovascular disease research, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as a vasodilator and for its ability to reduce blood pressure.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-13(2,3)14-12(15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,4,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGNPYVYBSLOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)
![4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)
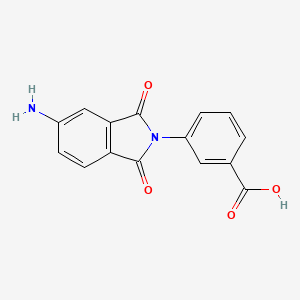
![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)
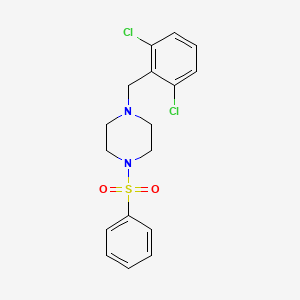
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)
